4-Ethynylphthalic Anhydride
Overview
Description
4-Ethynylphthalic Anhydride (EPA) is a chemical compound with the molecular formula C10H4O3 . It is also known by other names such as 5-ethynylisobenzofuran-1,3-dione and 5-ETHYNYL-2-BENZOFURAN-1,3-DIONE . The molecular weight of EPA is 172.14 g/mol .
Synthesis Analysis
A novel approach to the synthesis of 4-phenylethynylphthalic anhydride has been described. The target compound was synthesized by Pd/Cu catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic acid which was for the first time employed as start material, followed by dehydration of 4-phenylethynylphthalic acid .
Molecular Structure Analysis
The molecular structure of 4-Ethynylphthalic Anhydride is characterized by a carbonyl group and an ethynyl group attached to a benzofuran ring . The InChI representation of the molecule is InChI=1S/C10H4O3/c1-2-6-3-4-7-8 (5-6)10 (12)13-9 (7)11/h1,3-5H
. The Canonical SMILES representation is C#CC1=CC2=C (C=C1)C (=O)OC2=O
.
Chemical Reactions Analysis
Acid anhydrides, such as 4-Ethynylphthalic Anhydride, generally react with water to form carboxylic acids . They can also react with alcohols to form esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethynylphthalic Anhydride include a molecular weight of 172.14 g/mol, a density of 1.4±0.1 g/cm³, a boiling point of 352.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 43.4 Ų .
Scientific Research Applications
Synthesis Methods
4-Ethynylphthalic anhydride and its derivatives, such as 4-phenylethynylphthalic anhydride, are synthesized using various methods. A notable approach is the Pd/Cu catalyzed Sonogashira coupling reaction. This method offers advantages like the availability of raw materials, convenient manipulation, and high yield (Wu et al., 2011).
Chemical Reactivity
The chemical reactivity of phthalic anhydride derivatives towards different nucleophiles has been studied, leading to the production of carboxylic acid derivatives. This reactivity is essential in various industries, including chemical, plastic, agrochemical, and pharmaceutical industries (Abuelizz et al., 2022).
Polymer Applications
4-Ethynylphthalic anhydride derivatives are used in formulating interpenetrating polymer networks (IPNs). These polymers exhibit improved properties like toughness, thermal resistance, and dielectric properties. They are used in creating materials with lower curing temperatures and shorter gelation times due to the catalytic effects of ethynyl groups (Wen et al., 2017).
Solubility and Phase Behavior
The solubility of chlorophthalic anhydride derivatives in various solvents has been measured, providing crucial data for their applications in different chemical processes. The phase behavior of these compounds in solutions like ethyl acetate is also explored [(Li et al., 2014)](https://consensus.app/papers/solid–liquid-equilibrium-phase-diagram-ternary-li/1f49da9bf3f95407b6bff90d77164e9b/?utm_source=chatgpt).
Modification of Silane Coupling Agents
Phenylethynylphthalic anhydride (4-PEPA) has been used to modify silane coupling agents, enhancing properties such as thermal stability, adhesion, and corrosion inhibition. These modified agents find applications in various industrial processes (Feng, 2009).
Electronic Properties and DFT Studies
Studies on derivatives of 1,8-naphthalic anhydride, including those with ethynyl groups, have been conducted to understand their electronic structures and absorption properties. Density functional theory (DFT) calculations help in rationalizing these properties, which are critical in developing advanced materials (Sánchez et al., 2017).
Enhancement of Polymer Properties
4-Phenylethynylphthalic anhydride has been used as an end-capping agent for polyimide, significantly enhancing its mechanical properties and thermal stability. This application is crucial in developing high-performance polymers for various industries (Hui-yuan, 2008).
properties
IUPAC Name |
5-ethynyl-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLXGJIZZNCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462229 | |
Record name | 4-Ethynylphthalic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylphthalic Anhydride | |
CAS RN |
73819-76-8 | |
Record name | 4-Ethynylphthalic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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